An In-depth Technical Guide to 3-Chloro-5-(dimethylamino)benzoic acid
An In-depth Technical Guide to 3-Chloro-5-(dimethylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-5-(dimethylamino)benzoic acid, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related compounds to offer well-grounded predictions of its properties, synthesis, and potential applications.
Core Molecular Attributes
3-Chloro-5-(dimethylamino)benzoic acid is characterized by a benzene ring substituted with a carboxylic acid group, a chloro group, and a dimethylamino group at positions 1, 3, and 5, respectively.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | Calculated |
| Monoisotopic Mass | 199.04001 Da | [1] |
| Canonical SMILES | CN(C)C1=CC(=CC(=C1)C(=O)O)Cl | [1] |
| InChI Key | QFLRQTBKBICQET-UHFFFAOYSA-N | [1] |
The presence of both an electron-donating dimethylamino group and an electron-withdrawing chloro group on the aromatic ring influences the molecule's electronic properties and reactivity. The carboxylic acid moiety provides a handle for further chemical modifications, such as amidation or esterification.
Caption: 2D structure of 3-Chloro-5-(dimethylamino)benzoic acid.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Related Compound Data |
| Melting Point | 160-180 °C | The melting point of 3-(dimethylamino)benzoic acid is 148-150 °C[2]. The addition of a chloro group is expected to increase the melting point due to increased molecular weight and intermolecular interactions. |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | 3-(Dimethylamino)benzoic acid is soluble in methanol and insoluble in water[2]. The presence of the polar carboxylic acid and dimethylamino groups suggests solubility in polar organic solvents. |
| pKa | ~3.5 - 4.5 | The pKa of the carboxylic acid group is influenced by the electronic effects of the other substituents. |
| Appearance | Off-white to light yellow crystalline solid | Based on the appearance of similar substituted benzoic acids[2]. |
Proposed Synthesis Pathway
A plausible synthetic route to 3-Chloro-5-(dimethylamino)benzoic acid can be envisioned starting from 3,5-dinitrobenzoic acid. This multi-step synthesis involves reduction of the nitro groups, followed by exhaustive methylation and a Sandmeyer reaction.
Caption: Proposed synthetic workflow for 3-Chloro-5-(dimethylamino)benzoic acid.
Experimental Protocol (General)
Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid A solution of 3,5-dinitrobenzoic acid in a suitable solvent (e.g., ethanol) is treated with a reducing agent. Common methods include catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst) or metal-acid reduction (e.g., tin or iron in the presence of hydrochloric acid)[3]. The reaction is monitored until the starting material is consumed. The product, 3,5-diaminobenzoic acid, is then isolated and purified.
Step 2: Exhaustive Methylation of 3,5-Diaminobenzoic Acid The resulting 3,5-diaminobenzoic acid is dissolved in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., potassium carbonate). An excess of a methylating agent, such as methyl iodide, is added, and the reaction is heated. This step would likely lead to the formation of 3,5-bis(dimethylamino)benzoic acid.
Step 3: Selective Diazotization and Sandmeyer Reaction This step presents a significant challenge due to the presence of two amino groups. A carefully controlled reaction at low temperatures with one equivalent of sodium nitrite in acidic conditions would be required to selectively form the mono-diazonium salt. The subsequent introduction of a copper(I) chloride catalyst (Sandmeyer reaction) would replace the diazonium group with a chloro substituent to yield the final product.
Predicted Spectroscopic Data
The following are predictions for the key spectroscopic features of 3-Chloro-5-(dimethylamino)benzoic acid, based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The aromatic region would likely display three signals, corresponding to the protons at positions 2, 4, and 6 of the benzene ring. The methyl protons would appear as a singlet, integrating to six protons.
-
¹³C NMR: The carbon NMR spectrum would show signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the typical range, with their chemical shifts influenced by the attached substituents. The two methyl carbons of the dimethylamino group would appear as a single upfield signal.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands for the functional groups present:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹[4].
-
C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹[4].
-
C-N stretch (Aromatic Amine): A band in the region of 1360-1250 cm⁻¹.
-
C-Cl stretch: An absorption in the fingerprint region, typically around 800-600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern, with the ratio of the M and M+2 peaks being approximately 3:1. Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the dimethylamino group.
Applications in Medicinal Chemistry and Drug Development
While specific applications for 3-Chloro-5-(dimethylamino)benzoic acid are not extensively documented, its structural motifs are present in many biologically active compounds. The dimethylamine pharmacophore is found in a wide range of FDA-approved drugs, including anticancer, antihistaminic, and CNS-active agents[5][6]. Chloro-containing molecules also have significant pharmaceutical applications[7].
Derivatives of structurally similar compounds, such as 3-(3,5-dichlorophenyl)benzoic acid, have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's[8]. It is plausible that 3-Chloro-5-(dimethylamino)benzoic acid could serve as a valuable building block for the synthesis of novel therapeutic agents.
Caption: Potential applications of 3-Chloro-5-(dimethylamino)benzoic acid in drug discovery.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Chloro-5-(dimethylamino)benzoic acid is not available. However, based on the functional groups present and the SDS of related compounds like 3-(dimethylamino)benzoic acid and 3-chlorobenzoic acid, the following precautions should be taken:
-
Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system[9][10].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood[11].
-
First Aid:
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents[9].
Conclusion
3-Chloro-5-(dimethylamino)benzoic acid is a molecule with significant potential as a building block in organic synthesis and medicinal chemistry. While direct experimental data is limited, this guide provides a robust, predictive overview of its properties, synthesis, and potential applications based on the known characteristics of structurally related compounds. Further research into this molecule is warranted to fully elucidate its properties and unlock its potential in the development of novel chemical entities.
References
-
Chemical Synthesis Database. (2025, May 20). 3,5-dichloro-4-dimethylaminobenzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-chloro-5-(dimethylamino)benzoic acid (C9H10ClNO2). Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]
-
Kumar, V., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
-
EPA. (2025, October 15). 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid Properties. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 9). infrared spectrum of benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Diaminobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
-
RSC Publishing. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
- Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
-
Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]
-
ACS Publications. (2025, March 28). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]
-
ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
Sources
- 1. PubChemLite - 3-chloro-5-(dimethylamino)benzoic acid (C9H10ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. 3-(Dimethylamino)benzoic acid | 99-64-9 [chemicalbook.com]
- 3. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. tcichemicals.com [tcichemicals.com]
